molecular formula C11H12N4O7 B075450 N2-(2,4-Dinitrophenyl)-L-glutamine CAS No. 1602-41-1

N2-(2,4-Dinitrophenyl)-L-glutamine

Cat. No.: B075450
CAS No.: 1602-41-1
M. Wt: 312.24 g/mol
InChI Key: OLIFDVJRECUYJH-UHFFFAOYSA-N
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Description

N2-(2,4-Dinitrophenyl)-L-glutamine is a chemical compound that belongs to the class of dinitrophenyl derivatives It is characterized by the presence of a 2,4-dinitrophenyl group attached to the L-glutamine molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,4-Dinitrophenyl)-L-glutamine typically involves the reaction of L-glutamine with 2,4-dinitrophenylhydrazine. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then converted to the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N2-(2,4-Dinitrophenyl)-L-glutamine can undergo various chemical reactions, including:

    Oxidation: The nitro groups in the compound can be reduced to amino groups under appropriate conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The dinitrophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N2-(2,4-Dinitrophenyl)-L-glutamine has several applications in scientific research:

    Chemistry: Used as a reagent for the detection and quantification of carbonyl compounds.

    Biology: Employed in studies of enzyme kinetics and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of N2-(2,4-Dinitrophenyl)-L-glutamine involves its interaction with specific molecular targets. The dinitrophenyl group can act as a reactive site for binding to proteins and enzymes, leading to the formation of stable complexes. This interaction can affect the activity of the target molecules and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenylhydrazine: A related compound used for similar applications in chemical analysis.

    2,4-Dinitrophenol: Known for its use as a metabolic uncoupler and in weight loss studies.

    2,4-Dinitroaniline: Used in the synthesis of dyes and other chemical products.

Uniqueness

N2-(2,4-Dinitrophenyl)-L-glutamine is unique due to its specific structure, which combines the properties of the dinitrophenyl group with the biological activity of L-glutamine. This combination allows for diverse applications in both chemical and biological research.

Properties

IUPAC Name

5-amino-2-(2,4-dinitroanilino)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O7/c12-10(16)4-3-8(11(17)18)13-7-2-1-6(14(19)20)5-9(7)15(21)22/h1-2,5,8,13H,3-4H2,(H2,12,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIFDVJRECUYJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CCC(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1602-41-1
Record name NSC89620
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89620
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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